1-Chloro-1-(2,4-diformylphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2,4-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chloro group, two formyl groups, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,4-diformylphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diformylphenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert solvent like dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,4-diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 1-(2,4-Dicarboxyphenyl)propan-2-one.
Reduction: 1-(2,4-Dihydroxymethylphenyl)propan-2-one.
Substitution: 1-(2,4-Diformylphenyl)propan-2-one derivatives with substituted groups.
Scientific Research Applications
1-Chloro-1-(2,4-diformylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,4-diformylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The formyl groups can undergo nucleophilic addition reactions with amino acids, affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3,5-diformylphenyl)propan-2-one
- 1-Chloro-1-(2,4-diformylphenyl)butan-2-one
- 1-Chloro-1-(2,4-diformylphenyl)pentan-2-one
Uniqueness
1-Chloro-1-(2,4-diformylphenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9ClO3 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-(1-chloro-2-oxopropyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H9ClO3/c1-7(15)11(12)10-3-2-8(5-13)4-9(10)6-14/h2-6,11H,1H3 |
InChI Key |
WXZIGABRZPKMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C=O)C=O)Cl |
Origin of Product |
United States |
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